3-(4-chlorophenyl)-1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1H-pyrrole-2,5-dione
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Overview
Description
3-(4-chlorophenyl)-1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1H-pyrrole-2,5-dione is a complex organic compound characterized by its unique structure, which includes a pyrrole-2,5-dione core substituted with chlorophenyl and chloropyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenylamine with 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid under specific conditions to form the intermediate. This intermediate is then cyclized to form the pyrrole-2,5-dione core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the formation of the desired product while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted analogs .
Scientific Research Applications
3-(4-chlorophenyl)-1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine
- Thieno[3,4-c]pyrrole-4,6-dione-based compounds
Uniqueness
Compared to similar compounds, 3-(4-chlorophenyl)-1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1H-pyrrole-2,5-dione stands out due to its unique combination of chlorophenyl and chloropyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2F3N3O2/c17-10-3-1-8(2-4-10)11-6-13(25)24(15(11)26)23-14-12(18)5-9(7-22-14)16(19,20)21/h1-7H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLWJFJIUGQGPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)N(C2=O)NC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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